molecular formula C21H34O2 B1667786 Allopregnanolone CAS No. 516-54-1

Allopregnanolone

Cat. No. B1667786
CAS RN: 516-54-1
M. Wt: 318.5 g/mol
InChI Key: AURFZBICLPNKBZ-SYBPFIFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allopregnanolone, also known as brexanolone, is a naturally occurring neurosteroid made in the body from the hormone progesterone . It is used as a medication under the brand name Zulresso to treat postpartum depression . It is administered intravenously and has side effects such as sedation, sleepiness, dry mouth, hot flashes, and loss of consciousness . It acts as a positive allosteric modulator of the GABA A receptor .


Synthesis Analysis

This compound is a 3α,5α-progesterone metabolite and is synthesized within the nervous tissue by specific enzymes . It is produced in classical and nonclassical steroidogenic tissues .


Molecular Structure Analysis

The molecular structure of this compound is C21H34O2 . It is a 5α-reduced metabolite of the steroid hormone progesterone .


Chemical Reactions Analysis

This compound presents high affinity and agonist activity for nuclear and membrane receptors of neuroactive steroids and neurotransmitters, such as the Pregnane X Receptor (PXR), membrane progesterone receptors (mPR) and the ionotropic GABA A receptor .


Physical And Chemical Properties Analysis

This compound has the molecular weight of 318.5 g/mol . It has low bioavailability and undergoes extensive hepatic metabolism .

Scientific Research Applications

Alzheimer's Disease Research

Allopregnanolone (ALLO), an endogenous neurosteroid, has shown potential in Alzheimer's disease (AD) treatment. In animal models, ALLO promoted neurogenesis and oligogenesis, restoring cognitive function. A phase 1b/2a trial in early AD patients assessed ALLO's safety, tolerability, and pharmacokinetics, revealing its impact on hippocampal structure, white matter integrity, and functional connectivity (Raikes et al., 2022).

Neurobiology and Psychiatric Disorders

Over the past 30 years, ALLO's direct, rapid, non-genomic actions via GABAA receptors have been established. Its role in mood disorders' pathophysiology, particularly during stress or postpartum periods, has been explored. Nanomolar concentrations of ALLO have shown anxiolytic, anti-stress, and antidepressant effects, leading to the development of drugs like brexanolone for postpartum depression treatment (Paul, Pinna, & Guidotti, 2020).

Neurosteroid in Depressive Behaviors

ALLO's antidepressant-like effects and its interaction with neurotrophic proteins like brain-derived neurotrophic factor (BDNF) have been extensively researched. Its role in neurogenesis, particularly in the hippocampus, and its relationship with GABAergic mechanisms are notable. The upregulation of ALLO levels by selective serotonin reuptake inhibitors (SSRIs) and its subsequent reduction of depressive-like behaviors have been a significant focus (Almeida, Nin, & Barros, 2020).

Neurosteroids and Synaptic Activity

ALLO's binding affinity to GABAA receptor subtypes and its potent facilitation of GABA action are crucial in neuropsychiatric research. The influence of SSRIs on brain ALLO content and its potential role in alleviating anxiety and dysphoria have been investigated (Guidotti & Costa, 1998).

Neuroinflammation and Multiple Sclerosis

ALLO's interactions with GABA-A receptors in neurons and glial cells impact cell physiology and are relevant in neurodegenerative disorders like multiple sclerosis (MS). Dysregulation in ALLO biosynthesis in MS patients and animal models, along with its ameliorating effects on neurobehavioral deficits, inflammation, and neuropathology in autoimmune demyelination, highlight its therapeutic potential (Noorbakhsh, Baker, & Power, 2014).

Pleiotropic Actions in Stress-Related Diseases

ALLO's diverse actions underpin its potential in treating stress-related diseases like PTSD, depression, and alcohol use disorders. Its modulation of GABAA receptors, corticotropin releasing factor, and pro-inflammatory signaling in stress-related disease treatment and prevention is noteworthy (Boero, Porcu, & Morrow, 2019).

Hippocampal Inhibition and Mood Effects

Investigations into ALLO's effects on hippocampal fast-spiking parvalbumin interneurons and its potential contributions to mood-altering effects through GABA mechanisms provide insights into its antidepressant mechanism (Lu et al., 2023).

Emotion Regulation and Anxiety Disorders

Research on ALLO's effects on emotion regulation neurocircuits, specifically its impact on amygdala and dorsal medial prefrontal cortex activity, suggests potential therapeutic applications in anxiety disorders (Sripada et al., 2013).

Role in Cancer

Studies on 3α-THP, a progesterone metabolite and synthetic analog of ALLO, have revealed its roles in immunomodulation, cell proliferation, and migration, implicating its involvement in cancer progression (Zamora-Sánchez & Camacho-Arroyo, 2022).

Premenstrual Syndrome Treatment

Investigation into the association between this compound levels and treatment response in premenstrual syndrome, particularly its effects on mood and behavioral symptoms, offers insights into its therapeutic potential in menstrual-related mood disorders (Freeman et al., 2002).

Mechanism of Action

Target of Action

Allopregnanolone, a 3α,5α-progesterone metabolite, primarily targets the γ-aminobutyric acid type A (GABA-A) receptor . It acts as a potent allosteric modulator of this receptor . Additionally, due to its chemical structure, this compound presents high affinity and agonist activity for nuclear and membrane receptors of neuroactive steroids and neurotransmitters, such as the Pregnane X Receptor (PXR), membrane progesterone receptors (mPR) .

Mode of Action

This compound interacts with its targets by modulating their activity. It regulates both the activity and the expression of inhibitory GABA-A receptors . This compound has a broader effect, targeting both the synaptic form and the extra-synaptic form of the GABA-A receptor, responsible for tonic GABA signaling .

Biochemical Pathways

This compound is a 5α-reduced metabolite of the steroid hormone progesterone . The synthesis of progesterone metabolites, including this compound, involves various enzymes expressed in classical and nonclassical steroidogenic tissues . The metabolism of this compound involves enzymes such as 5α-dihydroprogesterone and 5α-reductase .

Pharmacokinetics

This compound presents low bioavailability and extensive hepatic metabolism, limiting its use as a drug . Pharmacokinetic analyses of intravenous this compound in rabbit and mouse indicated that peak plasma and brain levels at 5min were sufficient to activate neuroregenerative responses at subsedative doses . Slow-release subcutaneous suspension of this compound displayed a 5-fold brain/plasma ratio at Cmax at 30min .

Safety and Hazards

Allopregnanolone should be handled with care to avoid breathing mist, gas or vapours, and contact with skin and eye . Side effects of this compound include dizziness, sedation, headache, nausea, dry mouth, loss of consciousness, and flushing .

Future Directions

There are ongoing research and development efforts for new neurosteroid-based treatments, including the development of an oral agent, zuranolone, and the IV and oral formulations of ganaxolone . The hope is that these novel neurosteroid therapeutics will provide fast-acting treatment for impairing disorders and improve our understanding of the underlying mechanisms of depressive disorders .

properties

IUPAC Name

1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16-,17+,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURFZBICLPNKBZ-SYBPFIFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016239
Record name Allopregnan-3α-ol-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Allopregnanolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Brexanolone is a neuroactive steroid that occurs naturally (referred to as natural allopregnanolone) in the body when the female sex hormone progesterone is metabolized. This steroid compound is also believed to exhibit activity as a barbiturate-like, positive allosteric modulator of both synaptic and extrasynaptic GABA(a) receptors. In doing so, brexanolone can enhance the activity of GABA at such receptors by having GABA(a) receptor calcium channels open more often and for longer periods of time. Furthermore, it is believed that brexanolone elicits such action on GABA(a) receptors at a binding site that is distinct from those associated with benzodiazepines. Concurrently, GABA is considered the principal inhibitory neurotransmitter in the human body. When GABA binds to GABA(a) receptors found in neuron synapses, chloride ions are conducted across neuron cell membranes via an ion channel in the receptors. With enough chloride ions conducted, the local, associated neuron membrane potentials are hyperpolarized - making it more difficult or less likely for action potentials to fire, ultimately resulting in less excitation of the neurons, like those involved in neuronal pathways that may be in part responsible for eliciting certain traits of PPD like stress, anxiety, etc. Postpartum depression (PPD) is a mood disorder that can affect women after childbirth. Women with PPD experience feelings of extreme sadness, anxiety, and exhaustion that can make it difficult or even dangerous for them to perform various daily activities or care for themselves or for others, including newborn. Although the exact pathophysiology of PPD remains unknown, it is believed that altered profiles and rapid, unpredictable fluctuations in the blood concentrations of neuroactive steroids like endogenous brexanolone (among others), GABA, and GABA receptors occur in women who are at risk of PPD after childbirth. In particular, within the context of PPD, it is proposed that endogenous brexanolone levels can quickly drop or fluctuate variedly after childbirth and that GABA(a) receptor levels and expression are decreased and down-regulated throughout pregnancy. Such fluctuations and decreases may consequently leave women susceptible to the possibility of PPD. As a medication, synthetic brexanolone can subsequently facilitate a return of positive allosteric modulator GABA(a) modulation while GABA(a) receptor levels and expression gradually return to normal in the time following postpartum. As such, studies suggest the potential for the development of brexanolone as a new mechanism for treatment of PPD that is directly related to the underlying pathophysiology as opposed to many other antidepressant medications whose pharmacological actions are usually entirely unrelated.
Record name Brexanolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11859
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

516-54-1
Record name 3α-Hydroxy-5α-pregnan-20-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=516-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brexanolone [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brexanolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11859
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Allopregnan-3α-ol-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BREXANOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S39XZ5QV8Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Allopregnanolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

177 °C
Record name Allopregnanolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCCC[BH-](CCCCC)CCCCC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allopregnanolone
Reactant of Route 2
Allopregnanolone
Reactant of Route 3
Allopregnanolone
Reactant of Route 4
Allopregnanolone
Reactant of Route 5
Allopregnanolone
Reactant of Route 6
Allopregnanolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.